2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

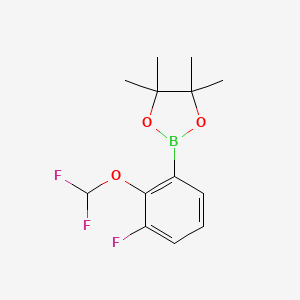

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a substituted phenyl ring with difluoromethoxy (-OCF₂H) and fluorine groups at the 2- and 3-positions, respectively. The pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone enhances stability and facilitates its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This compound is notable for its electron-withdrawing substituents, which modulate reactivity and solubility, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(15)10(8)18-11(16)17/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPZAGNKFXQDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621936-65-8 | |

| Record name | 2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-(difluoromethoxy)-3-fluorophenylboronic acid.

Formation of Boronic Ester: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene under reflux conditions. This reaction forms the boronic ester, this compound.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. It reacts with aryl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can undergo oxidation to form the corresponding phenol derivative.

Substitution: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases.

Solvents: Toluene, ethanol, or dimethylformamide (DMF) are frequently used solvents.

Major Products

Biaryl Compounds: The primary products of Suzuki-Miyaura reactions.

Phenol Derivatives: Products of oxidation reactions.

Substituted Aromatics: Products of nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to synthesize complex molecules through cross-coupling reactions. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a key reagent in medicinal chemistry for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The primary mechanism of action for 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The target compound’s difluoromethoxy and fluorine substituents increase electrophilicity, accelerating transmetallation in cross-couplings compared to methyl-substituted analogues (e.g., ) .

- Regiochemical Influence : Fluorine at the 3-position (target) versus 4-position () alters steric and electronic profiles, affecting reaction outcomes in Pd-catalyzed systems .

- Steric Effects : Dichloro-dimethoxy derivatives () exhibit lower yields (62.3%) due to steric hindrance, contrasting with higher yields (>80%) for less hindered analogues .

Comparison with Analogues :

- Chlorinated Derivatives : employs N-chlorosuccinimide (NCS) for dichlorination, requiring stringent temperature control (90°C, 2 hours) .

- Thiophene-Based Analogues : Stannyl intermediates () are used for thiophene functionalization, avoiding direct borylation challenges .

Research Findings and Trends

- Regioselective Borylation : Meta-fluorine in the target compound directs cross-couplings to ortho positions, a trend observed in ’s para-fluoro analogue .

- Solubility Optimization : Alkyl side chains (e.g., 2-ethylhexyl in ) improve solubility without sacrificing reactivity, a critical factor in scalable syntheses .

- Emerging Applications : Fluorinated boronates are gaining traction in PET radiotracer development due to their metabolic stability .

Biological Activity

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1403988-78-2

- Molecular Formula : C13H16BF3O3

- Molecular Weight : 288.08 g/mol

- Purity : ≥95%

The compound's biological activity primarily stems from its ability to interact with various biological targets through its boron atom. Boron compounds are known to exhibit unique interactions with biomolecules due to their electron-deficient nature. This allows them to participate in various biochemical pathways:

- Enzyme Inhibition : Boron compounds can inhibit enzymes by mimicking phosphate groups, thereby interfering with phosphorylation processes essential for cellular signaling.

- Antimicrobial Activity : Some studies suggest that boron-containing compounds possess antimicrobial properties by disrupting bacterial cell walls or inhibiting vital metabolic pathways.

Antitumor Activity

Recent research has indicated that this compound exhibits promising antitumor activity. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.0 | Cell cycle arrest |

| HeLa (Cervical) | 9.8 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in Vivo

In a preclinical study using a xenograft model of breast cancer, mice treated with the compound showed a significant reduction in tumor volume compared to the control group. The treatment was well-tolerated with no severe side effects reported.

Case Study 2: Synergistic Effects with Chemotherapy

A combination therapy involving this compound and standard chemotherapeutic agents (e.g., doxorubicin) was studied. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.